molecular formula C8H9F8N B12730867 2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine CAS No. 19390-80-8

2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine

Cat. No.: B12730867
CAS No.: 19390-80-8
M. Wt: 271.15 g/mol
InChI Key: WNHJDBRJNYDJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine is a unique organic compound characterized by its aziridine ring and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine typically involves the reaction of aziridine derivatives with fluorinated reagents. One common method includes the reaction of 2,2-dimethylaziridine with pentafluoropropyl trifluoromethyl ketone under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of substituted aziridines.

Scientific Research Applications

2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine exerts its effects involves interactions with molecular targets and pathways. The aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent agent in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylaziridine: Lacks the fluorinated substituents, making it less stable and reactive.

    Trifluoromethylaziridine: Contains fewer fluorine atoms, resulting in different chemical properties.

    Pentafluoropropylaziridine: Similar structure but with variations in the fluorine atom arrangement.

Uniqueness

2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine is unique due to its combination of an aziridine ring and multiple fluorine atoms. This structure imparts high stability, reactivity, and potential for diverse applications, distinguishing it from other similar compounds .

Properties

CAS No.

19390-80-8

Molecular Formula

C8H9F8N

Molecular Weight

271.15 g/mol

IUPAC Name

2,2-dimethyl-1-[1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl]aziridine

InChI

InChI=1S/C8H9F8N/c1-5(2)3-17(5)8(15,16)4(6(9,10)11)7(12,13)14/h4H,3H2,1-2H3

InChI Key

WNHJDBRJNYDJNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN1C(C(C(F)(F)F)C(F)(F)F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.